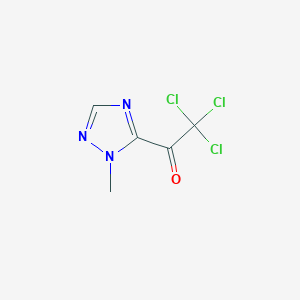
2,2,2-トリクロロ-1-(1-メチル-1H-1,2,4-トリアゾール-5-イル)エタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone is an organic compound with the molecular formula C5H4Cl3N3O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a trichloromethyl group and a triazole ring, which contribute to its unique chemical properties.
科学的研究の応用
2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
Target of Action
It’s known that many imidazole and triazole derivatives exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that these compounds may interact with a variety of biological targets.
Mode of Action
The nitrogen atoms in the imidazole and triazole rings are known to actively contribute to binding to the active site of enzymes . This binding can inhibit the function of the target enzyme, leading to the observed biological effects.
Pharmacokinetics
It’s known that imidazole and triazole derivatives are generally highly soluble in water and other polar solvents , which could influence their absorption and distribution in the body.
Action Environment
It’s known that the compound is sensitive to light and humidity , which could affect its stability and efficacy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone typically involves the reaction of trichloroacetyl chloride with 1-methyl-1H-1,2,4-triazole. The reaction is carried out in the presence of a solvent such as dichloromethane (CH2Cl2) and a base like triethylamine. The process involves the slow addition of trichloroacetyl chloride to a solution of 1-methyl-1H-1,2,4-triazole in dichloromethane, followed by stirring at room temperature for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of 2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The trichloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, resulting in the formation of new products with altered oxidation states.
Condensation Reactions: It can participate in condensation reactions with other compounds, forming larger molecules with new functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids or ketones .
類似化合物との比較
Similar Compounds
1-Methyl-2-(trichloroacetyl)imidazole: This compound shares a similar trichloromethyl group but has an imidazole ring instead of a triazole ring.
2,2,2-Trichloro-1-(1-methyl-1H-imidazol-2-yl)ethanone: Another similar compound with an imidazole ring.
1,1,1-Trichloro-2-methyl-2-propanol: This compound has a trichloromethyl group but differs in its overall structure and functional groups.
Uniqueness
2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone is unique due to the presence of the triazole ring, which imparts distinct chemical properties and reactivity compared to similar compounds with imidazole rings. This uniqueness makes it valuable in specific applications where the triazole ring’s properties are advantageous .
特性
IUPAC Name |
2,2,2-trichloro-1-(2-methyl-1,2,4-triazol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl3N3O/c1-11-4(9-2-10-11)3(12)5(6,7)8/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVCMIMLIPJZEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C(=O)C(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564242 |
Source


|
| Record name | 2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131758-17-3 |
Source


|
| Record name | 2,2,2-Trichloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














